4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine 4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354915-94-8
VCID: VC11702784
InChI: InChI=1S/C18H16FN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22)
SMILES: CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C
Molecular Formula: C18H16FN3
Molecular Weight: 293.3 g/mol

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

CAS No.: 1354915-94-8

Cat. No.: VC11702784

Molecular Formula: C18H16FN3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine - 1354915-94-8

Specification

CAS No. 1354915-94-8
Molecular Formula C18H16FN3
Molecular Weight 293.3 g/mol
IUPAC Name 4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C18H16FN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22)
Standard InChI Key QGMORCDSTLASSX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C

Introduction

Chemical Identity

PropertyDetails
IUPAC Name4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Molecular FormulaC18H16FN3C_{18}H_{16}FN_3
Molecular Weight293.34 g/mol
PubChem CID75360189
CAS Number1354915-94-8

The compound consists of a pyrimidine ring substituted with two distinct aromatic groups: a dimethylphenyl group at position 4 and a fluorophenyl group at position 6. It also features an amine group at position 2 of the pyrimidine ring.

Visualization

The compound's two-dimensional (2D) and three-dimensional (3D) structures reveal its planar aromatic system with slight deviations due to substituent steric interactions.

Synthesis

The synthesis of pyrimidine derivatives like this compound typically involves:

  • Cyclization Reactions: Formation of the pyrimidine core through condensation reactions between precursors such as amidines and β-diketones.

  • Selective Substitution: Introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic aromatic substitution or Suzuki coupling methods.

  • Purification: Techniques like recrystallization or chromatography are used to isolate the final product in high purity.

Potential Research Directions

Future studies could focus on:

  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

  • In Vitro/In Vivo Testing: Evaluating efficacy against specific disease models.

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